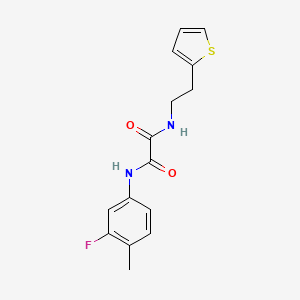
N1-(3-fluoro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide, also known as FMe-BOX, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Role of Orexin Receptors in Compulsive Behavior
Research by Piccoli et al. (2012) on the modulation of feeding, arousal, stress, and drug abuse by orexins and their receptors highlights the potential for compounds targeting these receptors to influence compulsive food consumption and possibly other compulsive behaviors. While not directly mentioning the compound of interest, this study indicates the broader scientific interest in manipulating specific neural pathways for therapeutic purposes (Piccoli et al., 2012).
Cancer Research and Kinase Inhibition
The study by Riadi et al. (2021) describes the synthesis and biological evaluation of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showcasing the application of novel synthetic compounds in targeting cancer cell lines. This underscores the importance of chemical synthesis in developing new therapeutics for cancer treatment (Riadi et al., 2021).
Advanced Materials and Electrochromic Properties
Hu et al. (2013) explored the effects on the electrochemical and electrochromic properties of conducting polymers via the introduction of different acceptor groups and copolymerization. This research is indicative of how specific molecular modifications, similar to the compound , can significantly alter the properties of materials for applications in electronics and energy storage (Hu et al., 2013).
Novel Insecticides
The development of flubendiamide, a novel insecticide with a unique structure and mode of action, as reported by Tohnishi et al. (2005), exemplifies the application of specific chemical compounds in agriculture for pest control. The research on flubendiamide reveals the potential of chemical innovation in addressing agricultural challenges (Tohnishi et al., 2005).
Polyamine Catabolism in Cell Death
The study on the role of polyamine catabolism in programmed cell death by Ha et al. (1997) highlights the biochemical pathways and molecular mechanisms that could be targeted by specific compounds for therapeutic purposes, including cancer therapy. This research underscores the complexity of cellular processes and the potential of targeted chemical interventions (Ha et al., 1997).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-10-4-5-11(9-13(10)16)18-15(20)14(19)17-7-6-12-3-2-8-21-12/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSJEJUNFORKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)
![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)
![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)
![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)
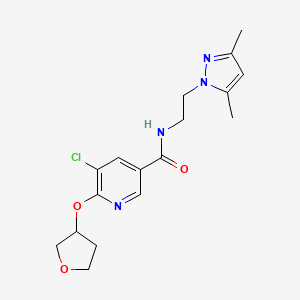
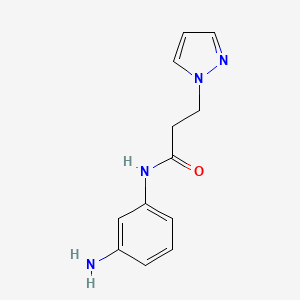

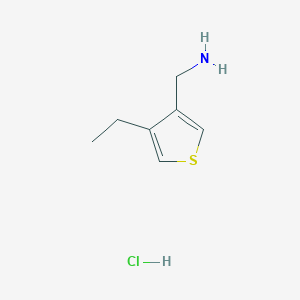
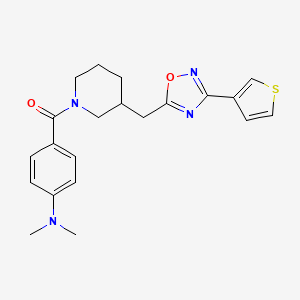
![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)
